molecular formula C22H25N3O3S B11097801 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[2-(hexyloxy)phenyl]methylidene}acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[2-(hexyloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11097801
M. Wt: 411.5 g/mol
InChI Key: RZHLAPWMTJMBFF-HZHRSRAPSA-N
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Description

2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and an aceto-hydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Acetohydrazide Formation: The acetohydrazide moiety is formed by reacting acetic acid derivatives with hydrazine or its derivatives.

    Condensation Reaction: The final step involves the condensation of the benzoxazole-sulfanyl intermediate with the acetohydrazide under basic or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the hydrazide moiety using reducing agents such as sodium borohydride.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced hydrazide derivatives

    Substitution: Substituted benzoxazole derivatives

Scientific Research Applications

2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzoxazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The hydrazide moiety may also play a role in the compound’s bioactivity by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)propanal
  • 3-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethoxy]phenylmethanamine
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide

Uniqueness

2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexyl-oxyphenyl moiety further differentiates it from other benzoxazole derivatives, potentially enhancing its lipophilicity and membrane permeability.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(2-hexoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H25N3O3S/c1-2-3-4-9-14-27-19-12-7-5-10-17(19)15-23-25-21(26)16-29-22-24-18-11-6-8-13-20(18)28-22/h5-8,10-13,15H,2-4,9,14,16H2,1H3,(H,25,26)/b23-15+

InChI Key

RZHLAPWMTJMBFF-HZHRSRAPSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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